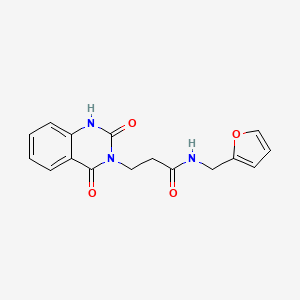
3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide: is an organic compound belonging to the quinazoline family. The compound consists of a quinazolin-3(4H)-yl core substituted with two oxo groups at positions 2 and 4, and a propanamide moiety at position 3. Additionally, it features a furan-2-ylmethyl group attached to the nitrogen atom of the propanamide side chain. The combination of these functional groups imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic routes and reaction conditions:
Step 1: The quinazoline core is typically synthesized from an anthranilic acid derivative via cyclization reactions with formamide or related compounds.
Step 2:
Step 3: The final assembly involves coupling the furan-2-ylmethyl moiety with the propanamide derivative through amide bond formation. Common reagents for this step include carbodiimides like dicyclohexylcarbodiimide (DCC) or coupling agents such as N,N'-diisopropylcarbodiimide (DIC).
Industrial production methods: Industrial-scale synthesis might follow similar routes, often optimized for yield, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis or flow chemistry can enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of reactions it undergoes:
Oxidation: The furan moiety and quinazolinone core can undergo oxidation under strong oxidative conditions.
Reduction: The quinazolinone can be reduced to its respective dihydroquinazolinone derivative using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings under appropriate conditions.
Common reagents and conditions:
Oxidation: KMnO₄, CrO₃, hydrogen peroxide (H₂O₂).
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Halogenation agents like bromine (Br₂) for electrophilic aromatic substitution.
Major products formed:
Oxidation: Possible formation of quinazolin-2,4-dione derivatives.
Reduction: Dihydroquinazolinone products.
Substitution: Halogenated derivatives of the quinazolinone and furan rings.
Aplicaciones Científicas De Investigación
The compound's diverse functional groups make it a versatile molecule in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The quinazolinone core is known for its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Potential therapeutic applications arise from its ability to modulate biological pathways, particularly those involving enzyme inhibition.
Industry: Its derivatives may find use in materials science, particularly in the design of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets:
Molecular targets: Enzymes, receptors, and DNA are potential targets due to the compound’s binding affinity.
Pathways involved: Inhibition of kinase enzymes, modulation of receptor-mediated signal transduction, and interaction with DNA-binding proteins are key pathways.
Comparación Con Compuestos Similares
Quinazoline: Simple quinazoline derivatives.
Quinazolinone: Similar structures but with different substitution patterns.
Furan derivatives: Compounds featuring furan rings attached to various moieties.
Uniqueness: The presence of both the quinazolin-3(4H)-yl and furan-2-ylmethyl groups makes this compound unique. The combination allows it to exhibit properties not found in simpler derivatives, such as improved binding affinity and enhanced biological activity.
Feel free to delve deeper into any specific section or ask for more details!
Propiedades
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-14(17-10-11-4-3-9-23-11)7-8-19-15(21)12-5-1-2-6-13(12)18-16(19)22/h1-6,9H,7-8,10H2,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWHYDLARZAJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(diethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2932606.png)
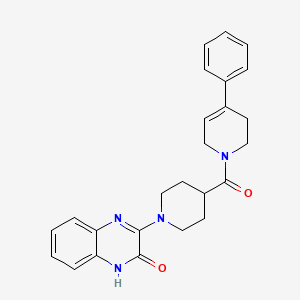
![(7S)-14-ethyl-13-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione](/img/structure/B2932608.png)
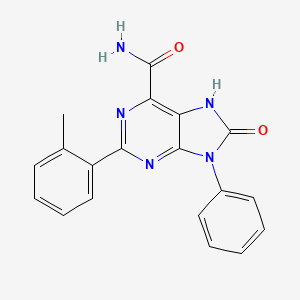
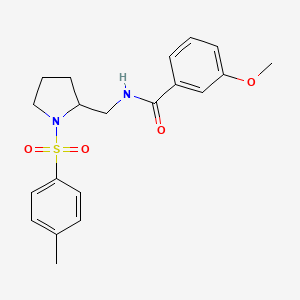
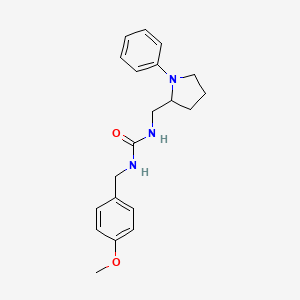
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2932612.png)
![2-[(2-methoxyphenyl)amino]-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2932613.png)
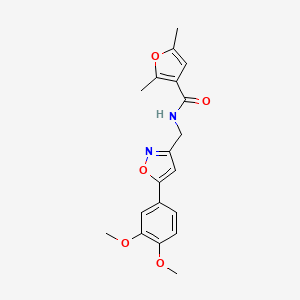
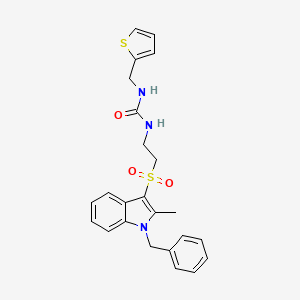
![4-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932622.png)

![N-(4-CHLOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2932626.png)
![1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2932628.png)
